2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under various conditions, including heating under reflux in solvents like pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophilic agents, leading to the opening of the dioxopyrimidine ring.
Reductive Dearomatization: Catalyzed by rhodium, leading to chiral derivatives.
Hydrogenation: Asymmetric hydrogenation using iridium catalysts.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include nucleophilic agents like malonic acid derivatives.
Reductive Dearomatization: Rhodium catalysts under controlled conditions.
Hydrogenation: Iridium catalysts in the presence of hydrogen gas.
Major Products
Nucleophilic Addition: Asymmetrical pyrazolyl derivatives of malonic acid.
Reductive Dearomatization: Chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines.
Hydrogenation: Chiral derivatives with high enantioselectivity.
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: Similar in structure but with different substituents and biological activities.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines: Another class of compounds with a similar core structure but different functional groups.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H13N3/c1-2-5-10(6-3-1)11-9-12-13-7-4-8-15(12)14-11/h1-3,5-6,9,13H,4,7-8H2 |
InChI Key |
KZEWGULAHMEOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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